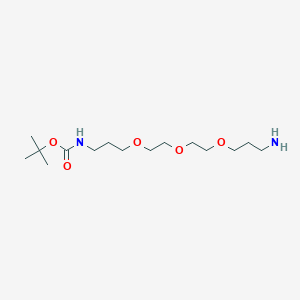

Boc-TOTA

説明

Synthesis Analysis

The synthesis of related tert-butyl carbamates involves multi-step processes starting from commercially available precursors. For instance, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is synthesized through acylation, nucleophilic substitution, and reduction, with an overall yield of 81% (Zhao et al., 2017). This example illustrates the typical approach of combining various chemical reactions to achieve the desired carbamate.

Molecular Structure Analysis

Molecular structure determination often employs techniques like X-ray crystallography and DFT analyses. For example, the structure of related compounds has been characterized, revealing insights into their molecular configurations and stabilization through intramolecular hydrogen bonds (Çolak et al., 2021).

Chemical Reactions and Properties

tert-Butyl carbamates undergo various chemical reactions, such as the Dirhodium(II)-catalyzed C-H amination, demonstrating the compound's reactivity and potential for further functionalization (Yakura et al., 2007). Furthermore, reactions like lithiation highlight the compound's versatility in organic synthesis (Smith et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various conditions. While specific data on "tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate" is scarce, related compounds have been analyzed to determine their crystal packing and thermal behavior (Kant et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further transformations, are essential for comprehensively understanding tert-butyl carbamates. Studies such as those on the sequential ethoxycarbonylation and methoximation indicate the compound's utility in synthesizing a wide range of derivatives (Paik & Kim, 2004).

科学的研究の応用

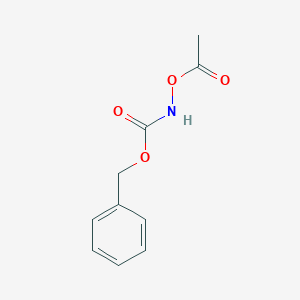

アミン保護

Boc-TOTA中のBoc基は、合成有機化学およびペプチド合成における多段階反応で最も広く使用されているアミン保護基の1つです . これは、望ましくない反応が起こるのを防ぐためです .

Boc脱保護

this compoundは、Boc脱保護のプロセスで使用できます。 反応媒体と触媒として使用されるコリン塩化物/p-トルエンスルホン酸深共融溶媒(DES)を使用して、N-Boc脱保護のための効率的で持続可能な方法が記載されています .

Boc保護

this compoundは、Boc保護のプロセスで使用できます。 さまざまな脂肪族および芳香族アミン、アミノ酸、およびアミノアルコールのほぼ定量的Boc保護のためのグリーンで環境に優しいルートが報告されています .

表面不動態化剤

this compoundに関連する化合物である4,7,10-トリオキサ-1,13-トリデカンジアミンは、半導体用途のためのフォトルミネッセントカーボンナノドットの合成のための表面不動態化剤として使用できます .

グリーンケミストリー

this compoundの使用は、環境と人間の健康の両方に有害な可能性のある危険な物質の使用を排除または少なくとも削減することを目的としたグリーンケミストリーの原則と一致しています .

医薬品合成

this compoundは、医薬品の合成に使用できます。 たとえば、いくつかのヒト癌細胞株に対して細胞毒性を示す天然物ジャスピンBの中間体である®tert-ブチル(1-ヒドロキシブト-3-イン-2-イル)カルバメートは、エステル化、Bn保護、Boc保護、TBS保護、還元、Corey-Fuchs反応を含む7段階でL-セリンから全体収率30%で合成されました

作用機序

Target of Action

It’s known that the compound contains an amino group that is reactive with carboxylic acids, activated nhs esters, carbonyls (ketone, aldehyde), etc .

Mode of Action

Boc-TOTA is a linker containing an amino group with a Boc-protected amino group . The Boc group can be deprotected under mild acidic conditions to form the free amine . This deprotection allows the compound to interact with its targets, leading to various biochemical reactions .

Result of Action

Its ability to form a free amine under mild acidic conditions suggests that it may play a role in various biochemical reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Boc group can be deprotected to form a free amine under mild acidic conditions . This suggests that the pH of the environment could potentially influence the action of this compound.

特性

IUPAC Name |

tert-butyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2O5/c1-15(2,3)22-14(18)17-7-5-9-20-11-13-21-12-10-19-8-4-6-16/h4-13,16H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHYAYNALHPDGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOCCOCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475305 | |

| Record name | Boc-TOTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194920-62-2 | |

| Record name | Boc-TOTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

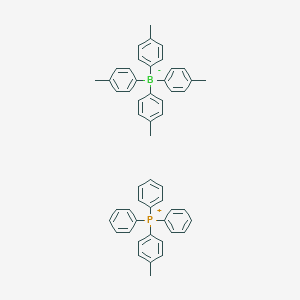

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI)](/img/structure/B61087.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B61092.png)